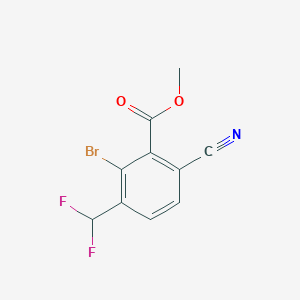
Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
Overview
Description
Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate, also known as MBDC, is a versatile and highly reactive chemical compound. It is a colorless, volatile liquid at room temperature and is soluble in various organic solvents. MBDC is used in a variety of scientific research applications, including synthesis of pharmaceuticals, synthesis of polymers, and as a reagent for organic synthesis.
Scientific Research Applications
Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate is used in a variety of scientific research applications. It is used as a reagent for organic synthesis, as a catalyst for the synthesis of pharmaceuticals, and as a cross-linking agent in the synthesis of polymers. Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate is also used in the synthesis of a variety of organic compounds, such as esters, amides, and amines.
Mechanism of Action
Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate reacts with an aldehyde or ketone to form an ester. This reaction is catalyzed by a strong base, such as sodium hydroxide. The reaction is reversible, and the product can be hydrolyzed back to the starting material.
Biochemical and Physiological Effects
Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate is not known to have any significant biochemical or physiological effects. It is not toxic and is not known to have any adverse effects on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate in laboratory experiments is its high reactivity. It is highly reactive and can be used to synthesize a variety of organic compounds. The main limitation of using Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate is its volatility. It is a volatile liquid and must be handled with care.
Future Directions
For Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate include further research into its applications, as well as the development of new and improved synthesis methods.
properties
IUPAC Name |
methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-5(4-14)2-3-6(8(7)11)9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSVVKCIJLPVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415541.png)
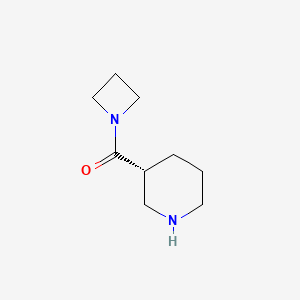
![2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415544.png)

![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)
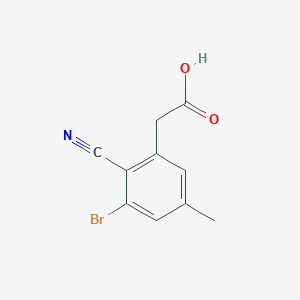
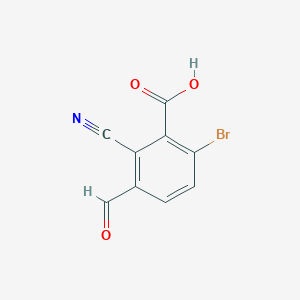

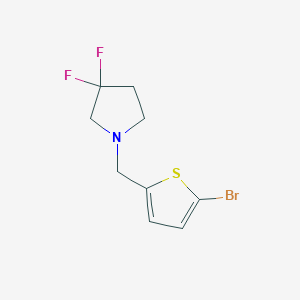
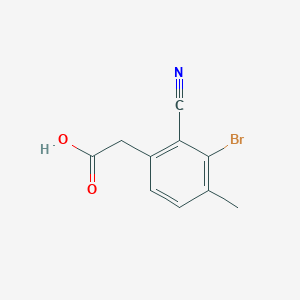

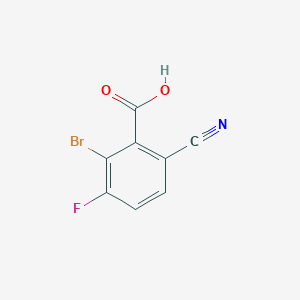
![N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine](/img/structure/B1415562.png)